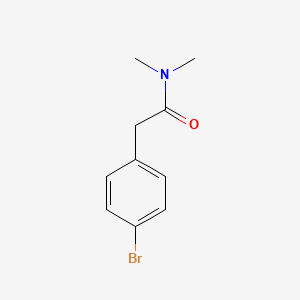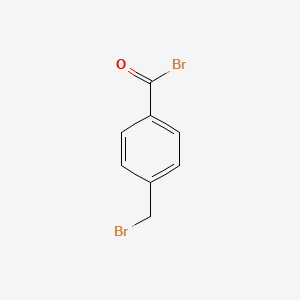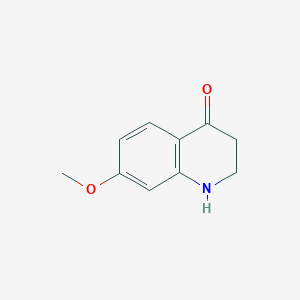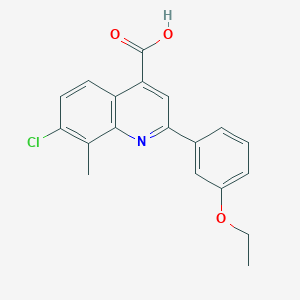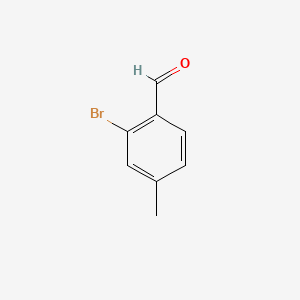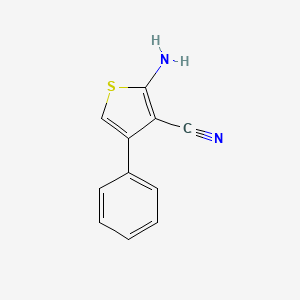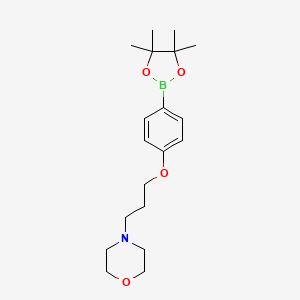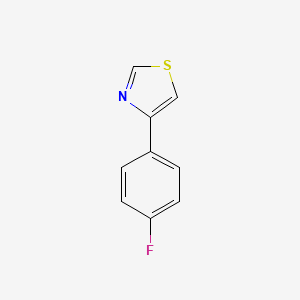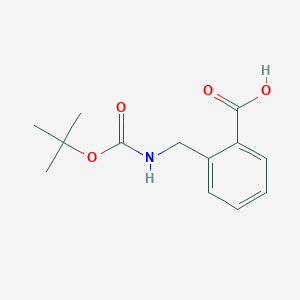
2-(Boc-aminomethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-aminomethyl)benzoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions . The compound is characterized by the presence of a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected aminomethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Boc-aminomethyl)benzoic acid can be synthesized through a multi-step process involving the protection of the aminomethyl group with a Boc group and subsequent functionalization of the benzoic acid . One common method involves the reaction of 2-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-aminomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethylbenzoic acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Deprotection Reactions: 2-aminomethylbenzoic acid.
Coupling Reactions: Peptide-linked benzoic acid derivatives.
Scientific Research Applications
2-(Boc-aminomethyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Boc-aminomethyl)benzoic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group stabilizes the aminomethyl group, preventing unwanted side reactions during chemical transformations . Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzoic acid: Lacks the Boc protecting group and is more reactive.
N-Boc-4-hydroxyaniline: Contains a Boc-protected amino group but differs in the aromatic ring structure.
N-Boc-piperidine-3-carboxylic acid: Another Boc-protected amino acid derivative with a different ring structure.
Uniqueness
2-(Boc-aminomethyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a Boc-protected aminomethyl group, making it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of amino groups .
Properties
CAS No. |
669713-61-5 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16) |
InChI Key |
GWVKDNNYKKKOHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)
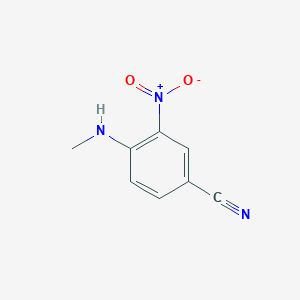
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
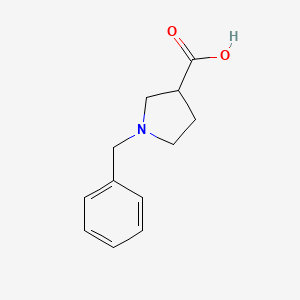
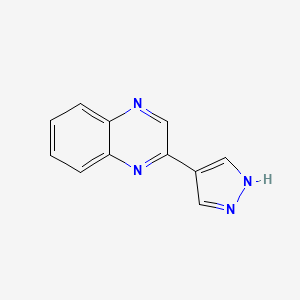
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)
